A Comprehensive Technical Guide to 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide: Synthesis, Characterization, and Potential Applications
A Comprehensive Technical Guide to 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a detailed scientific overview of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, a unique aryl sulfide with potential applications in medicinal chemistry and materials science. While this molecule is not extensively documented in current literature, this paper constructs a comprehensive profile based on established principles of organic chemistry and spectral data from analogous compounds. The guide covers the compound's fundamental physicochemical properties, proposes a logical synthetic pathway, and outlines a robust workflow for its structural elucidation and quality control. By presenting this information in a structured and practical format, this document aims to serve as a foundational resource for researchers, chemists, and drug development professionals interested in the synthesis and characterization of novel aryl sulfides.
Compound Profile and Physicochemical Properties
2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is an organosulfur compound featuring a substituted benzene ring. The strategic placement of two methyl groups ortho to the methyl sulfide moiety introduces steric hindrance that can influence the compound's conformation and reactivity. The para-ethoxy group, a common feature in many pharmacologically active molecules, can modulate lipophilicity and metabolic stability.
Molecular Structure
The molecular structure of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is depicted below. The numbering of the phenyl ring follows standard IUPAC nomenclature, with the methyl sulfide group at the C1 position.
Caption: Molecular structure of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.
Physicochemical Data
The key physicochemical properties have been calculated and are summarized in the table below. These values are essential for experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value |
| Molecular Formula | C₁₁H₁₆OS |
| Molecular Weight | 196.31 g/mol |
| IUPAC Name | 1-(methylthio)-2,6-dimethyl-4-ethoxybenzene |
| CAS Number | Not available |
Proposed Synthesis and Mechanistic Rationale
The synthesis of aryl sulfides can be achieved through various methods, including the reaction of an aryl halide with a thiolate or the coupling of an arene with a sulfur source.[1] For 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, a plausible and efficient approach involves the methylation of a corresponding thiophenol precursor.
Synthetic Pathway
A two-step synthesis is proposed, starting from the commercially available 2,6-dimethyl-4-aminophenol.
Caption: Proposed synthetic workflow for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.
Experimental Protocol
Step 1: Synthesis of 2,6-Dimethyl-4-ethoxybenzenethiol (Precursor)
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Diazotization: To a stirred solution of 2,6-Dimethyl-4-ethoxyaniline in aqueous HCl at 0-5 °C, add a solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C. The formation of the diazonium salt is critical and highly temperature-sensitive.
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Thiolation: In a separate flask, prepare a solution of potassium ethyl xanthate. Slowly add the cold diazonium salt solution to the xanthate solution. This will form a xanthate ester intermediate.
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Hydrolysis: Heat the reaction mixture to hydrolyze the xanthate ester to the desired thiophenol. The thiophenol can then be isolated by extraction and purified by distillation or chromatography.
Step 2: Methylation to form 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide
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Deprotonation: Dissolve the synthesized 2,6-Dimethyl-4-ethoxybenzenethiol in an aprotic solvent like THF. Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the thiol and form the thiophenolate anion.
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Methylation: Add methyl iodide (CH₃I) to the solution and allow the reaction to warm to room temperature. The thiophenolate will act as a nucleophile, displacing the iodide to form the final methyl sulfide product.
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Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Predicted Spectroscopic Data
Based on analogous structures found in the literature, the following spectral characteristics are predicted for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide.[2]
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons (s, 2H) ~6.5-6.8 ppm- Ethoxy CH₂ (q, 2H) ~4.0 ppm- Methyl sulfide CH₃ (s, 3H) ~2.4 ppm- Aromatic CH₃ (s, 6H) ~2.2 ppm- Ethoxy CH₃ (t, 3H) ~1.4 ppm |
| ¹³C NMR | - Aromatic carbons ~115-160 ppm- Ethoxy CH₂ ~63 ppm- Aromatic CH₃ ~18-22 ppm- Methyl sulfide CH₃ ~15 ppm- Ethoxy CH₃ ~14 ppm |
| IR (Infrared) | - C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹- C-O stretching (ether) ~1230-1270 cm⁻¹- C-S stretching ~600-800 cm⁻¹ |
| MS (Mass Spec) | - Molecular ion (M⁺) peak at m/z = 196.31 |
Analytical Workflow
The following workflow ensures the identity and purity of the final compound.
Caption: Workflow for the characterization and quality control of the synthesized compound.
Potential Applications in Drug Development
Aryl sulfides are a class of compounds with diverse biological activities and are found in numerous approved drugs.[3] The structural motifs within 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide suggest several areas of potential interest for drug discovery:
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Enzyme Inhibition: The sulfide and ether functionalities can engage in hydrogen bonding and other non-covalent interactions within enzyme active sites.
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Metabolic Stability: The methyl groups ortho to the sulfide can provide steric shielding, potentially reducing the rate of metabolic oxidation at the sulfur atom, which is a common metabolic pathway for aryl sulfides.
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Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of more complex derivatives, allowing for the exploration of structure-activity relationships.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the synthesis and characterization of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide. By leveraging established chemical principles and data from related compounds, a robust pathway for its creation and validation has been proposed. The unique structural features of this molecule make it an intriguing candidate for further investigation in the fields of medicinal chemistry and materials science. This document serves as a foundational resource to stimulate and guide future research into this and other novel aryl sulfides.
References
- BenchChem. Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide.
- Science of Synthesis. Product Class 14: Aryl Sulfides. Thieme, 2007.
- Shang, Y., et al. Synthesis of Aryl Sulfides by Decarboxylative C-S Cross-Couplings. Angewandte Chemie, 2009.
